molecular formula C₇H₄D₃NO B1157688 6-Methyl-2-pyridinecarboxaldehyde-d3

6-Methyl-2-pyridinecarboxaldehyde-d3

Cat. No.: B1157688
M. Wt: 124.16
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-pyridinecarboxaldehyde-d3 is a stable isotope-labeled derivative of 6-methyl-2-pyridinecarboxaldehyde, where three hydrogen atoms in the methyl group are replaced with deuterium ([2H] or D). This compound has the molecular formula C7D3H4NO and a molecular weight of 124.155 g/mol . Its structure features a pyridine ring with a deuterated methyl group at the 6-position and an aldehyde functional group at the 2-position. The SMILES notation is [2H]C([2H])([2H])c1cccc(C=O)n1, and the IUPAC name is 6-(trideuteriomethyl)pyridine-2-carbaldehyde .

As a stable isotope-labeled compound, it is primarily used in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry due to its negligible interference with non-deuterated analogs. It is stored at +20°C and transported at room temperature .

Properties

Molecular Formula

C₇H₄D₃NO

Molecular Weight

124.16

Synonyms

6-Methylpicolinaldehyde-d3;  2-Formyl-6-methylpyridine-d3;  2-Methyl-6-pyridinecarboxaldehyde-d3;  6-Methyl-2-picolinaldehyde-d3;  6-Methyl-2-pyridinecarbaldehyde-d3;  6-Methyl-2-pyridinecarboxaldehyde-d3;  6-Methylpicolinaldehyde-d3;  6-Methylpyridine-2-al

Origin of Product

United States

Comparison with Similar Compounds

6-Methyl-2-pyridinecarboxaldehyde

The non-deuterated counterpart, 6-methyl-2-pyridinecarboxaldehyde, shares the same core structure but lacks deuterium substitution. Its molecular formula is C7H7NO, with a molecular weight of 121.14 g/mol (calculated from ). The absence of deuterium makes it more reactive in hydrogen-bonding interactions and metabolic pathways. It is widely used in organic synthesis, coordination chemistry, and as a precursor for pharmaceuticals .

6-Methoxy-3-pyridinecarboxaldehyde

This positional isomer has a methoxy group (-OCH3) at the 6-position and an aldehyde at the 3-position. Its molecular formula is C7H7NO2, with a molecular weight of 137.14 g/mol and CAS number 65873-72-5 . The methoxy group enhances electron-donating effects, altering reactivity in nucleophilic additions compared to the methyl group in 6-methyl-2-pyridinecarboxaldehyde-d3.

Functional Analogues

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride

This compound (CAS 1909336-84-0) features a pyridine-3-carboxylate core with a methylamino group at the 6-position and a hydrochloride salt. With a molecular weight of 253.12 g/mol, it is used in pharmaceutical synthesis for developing drug candidates, leveraging its amino and ester functionalities .

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications References
6-Methyl-2-pyridinecarboxaldehyde-d3 C7D3H4NO 124.155 Not provided Aldehyde (C2), Trideuteriomethyl (C6) Isotopic labeling, MS standards
6-Methyl-2-pyridinecarboxaldehyde C7H7NO 121.14 Not provided Aldehyde (C2), Methyl (C6) Organic synthesis, catalysis
6-Methoxy-3-pyridinecarboxaldehyde C7H7NO2 137.14 65873-72-5 Aldehyde (C3), Methoxy (C6) Materials science, electronics
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C10H15Cl2N2O2 253.12 1909336-84-0 Carboxylate (C3), Methylamino (C6), HCl Pharmaceutical intermediates

Table 2: Isotopic and Spectroscopic Differences

Property 6-Methyl-2-pyridinecarboxaldehyde-d3 6-Methyl-2-pyridinecarboxaldehyde
C-D Bond Strength ~465 kJ/mol (vs. C-H at ~413 kJ/mol) C-H bonds only
NMR Chemical Shift (1H) Methyl signals downfield-shifted Standard methyl proton signals
Metabolic Stability Higher (deuterium isotope effect) Lower

Preparation Methods

Oxidation of 2,6-Lutidine-d6 to 6-Methyl-2-pyridylmethanol-d3

  • Step 1 : 2,6-Lutidine-d6 is reacted with hydrogen peroxide (27–30% v/v) in glacial acetic acid, catalyzed by tungsten oxide (WO3).

    2,6-Lutidine-d6+H2O2WO3,CH3COOH6-Methyl-2-pyridylmethanol-d3\text{2,6-Lutidine-d6} + \text{H}_2\text{O}_2 \xrightarrow{\text{WO}_3, \text{CH}_3\text{COOH}} \text{6-Methyl-2-pyridylmethanol-d3}
  • Conditions :

    ParameterValue
    Temperature80–90°C
    Reaction Time7–9 hours
    Yield92–94%

Oxidation to 6-Methyl-2-pyridinecarboxaldehyde-d3

The alcohol intermediate is oxidized to the aldehyde using acetic anhydride under reflux, followed by alkaline hydrolysis:

6-Methyl-2-pyridylmethanol-d3(CH3CO)2O6-Methyl-2-pyridinecarboxaldehyde-d3\text{6-Methyl-2-pyridylmethanol-d3} \xrightarrow{\text{(CH}3\text{CO)}2\text{O}} \text{6-Methyl-2-pyridinecarboxaldehyde-d3}

Optimization Data :

ParameterOptimal Value
Acetic Anhydride Ratio0.4–0.8 (vol/vol to alcohol)
Hydrolysis Time5–8 hours
Purity99–99.5%

Isotopic Exchange in Pre-Formed 6-Methyl-2-pyridinecarboxaldehyde

Post-synthetic deuteration via H/D exchange offers a complementary route, though challenges in selectivity and efficiency persist.

Acid-Catalyzed Exchange

  • Protocol : The compound is heated with D2O in the presence of Brønsted acids (e.g., D2SO4) to promote methyl C−H bond activation.

  • Limitations : Low deuteration efficiency (<50%) and side reactions at the aldehyde group.

Photoredox-Mediated Deuteration

A synergistic photoredox/hydrogen atom transfer (HAT) system enables selective deuteration of aliphatic C−H bonds:

  • Catalysts : Mes-Acr⁺ (photoredox) and thiol (HAT catalyst).

  • Deuterium Source : D2O.

  • Efficiency : Up to 85% deuteration for aliphatic aldehydes.

Industrial-Scale Production and Challenges

Commercial synthesis (e.g., CymitQuimica, LGC Standards) prioritizes cost-effectiveness and scalability:

Cost Drivers

  • Deuterated Reagents : D2O and CD3I account for ~60% of raw material costs.

  • Catalyst Recovery : Tungsten oxide (WO3) is reused up to 5 cycles without yield loss.

Purity Control

  • Distillation : Vacuum distillation (12 mmHg, 130–150°C) ensures >99% purity.

  • Analytical Methods : GC-MS and NMR (¹H, ²H) verify isotopic enrichment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-Methyl-2-pyridinecarboxaldehyde-d3, and how does deuteration influence reaction conditions?

  • Answer : The synthesis of 6-Methyl-2-pyridinecarboxaldehyde-d3 typically involves isotopic labeling via H-D exchange or the use of deuterated precursors. For example, deuteration at the methyl group may require reactions with deuterated methyl iodide (CD₃I) in the presence of a base, while aldehyde deuteration might employ deuterated water (D₂O) under acidic conditions. Reaction optimization should consider kinetic isotope effects, which can slow reaction rates compared to non-deuterated analogs . Characterization via ¹H NMR will show reduced/absent signals for deuterated positions, and mass spectrometry (MS) will confirm the +3 Da shift .

Q. What analytical techniques are most reliable for confirming the structure and isotopic purity of 6-Methyl-2-pyridinecarboxaldehyde-d3?

  • Answer :

  • NMR Spectroscopy : ²H NMR or ¹H NMR with deuterium decoupling to verify deuteration efficiency.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]+ at m/z 138.1 (vs. 135.1 for the non-deuterated form).
  • Infrared (IR) Spectroscopy : Compare C-D stretching frequencies (~2100–2200 cm⁻¹) against C-H stretches (~2800–3000 cm⁻¹) .
  • Isotopic Purity : Use LC-MS or isotope ratio monitoring to ensure ≥98% deuteration, critical for tracer studies .

Q. How is 6-Methyl-2-pyridinecarboxaldehyde-d3 utilized as a building block in medicinal chemistry?

  • Answer : The compound serves as a deuterated aldehyde precursor in:

  • Schiff Base Formation : Reacts with amines to form deuterated imine ligands for metal coordination studies.
  • Heterocycle Synthesis : Participates in cyclization reactions to generate deuterated pyridine derivatives for pharmacokinetic (PK) studies, where deuterium slows metabolic degradation .

Advanced Research Questions

Q. How do isotopic effects of 6-Methyl-2-pyridinecarboxaldehyde-d3 impact its reactivity in cross-coupling reactions?

  • Answer : Deuteration at the methyl or aldehyde positions can alter reaction kinetics. For example:

  • Kinetic Isotope Effects (KIE) : C-D bonds have lower zero-point energy, leading to slower oxidative addition in Pd-catalyzed couplings.
  • Catalyst Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric hindrance from deuterated groups.
  • Case Study : Suzuki-Miyaura coupling with deuterated aldehydes may require extended reaction times or elevated temperatures to achieve yields comparable to non-deuterated analogs .

Q. What strategies resolve contradictions in reported biological activity data for deuterated pyridine derivatives?

  • Answer : Discrepancies often arise from:

  • Isotopic Purity : Impurities in deuteration (>2% non-deuterated) can skew bioassay results.
  • Metabolic Stability : Use LC-MS/MS to quantify deuterium retention in vivo; compare half-lives across cell lines.
  • Data Normalization : Reference internal standards (e.g., deuterated internal standards in MS) to control for extraction efficiency .

Q. How can 6-Methyl-2-pyridinecarboxaldehyde-d3 be applied in mechanistic studies of enzyme inhibition?

  • Answer :

  • Isotope Tracing : Track deuterium incorporation in enzyme active sites via X-ray crystallography or neutron diffraction.
  • Binding Affinity Assays : Compare inhibition constants (Kᵢ) between deuterated and non-deuterated inhibitors to assess steric/electronic effects.
  • Case Example : Deuteration at the aldehyde position may reduce off-target reactivity in aldehyde dehydrogenase (ALDH) studies .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) for maximizing isotopic purity .
  • Data Analysis : Employ multivariate statistics (PCA or PLS regression) to correlate deuteration levels with biological activity .
  • Safety Protocols : Follow SDS guidelines (e.g., PPE for skin/eye protection) due to the compound’s irritant properties .

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